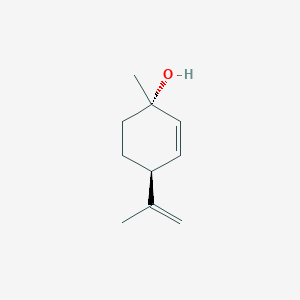

(1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Description

Contextualization within Natural Products Chemistry and Monoterpenoid Frameworks

Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C10H16. They are widely distributed in the plant kingdom and are major components of essential oils, contributing to their characteristic fragrances and flavors. The p-menthane (B155814) skeleton, a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl or isopropenyl group, is a common structural motif in many monoterpenoids, including menthol, limonene (B3431351), and carvone (B1668592). researchgate.net

(1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, also known as (1S,4S)-p-mentha-2,8-dien-1-ol, fits squarely within this framework. Its isomers have been identified as constituents in the essential oils of various plants, such as those from the Cymbopogon (lemongrass) and Mentha (mint) genera. While the natural occurrence of the specific (1S,4S) isomer is not as extensively documented as some of its diastereomers, its chemical structure places it firmly within the realm of natural products chemistry.

The study of such compounds is integral to understanding the biochemical pathways within plants and exploring potential applications of these natural molecules. The biosynthesis of p-menthane monoterpenoids typically proceeds from geranyl diphosphate (B83284) and can vary in its stereochemical outcome depending on the plant species. researchgate.net

Significance of Chirality and Stereoisomeric Forms in Chemical Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications for biological activity. Enantiomers and diastereomers, the different types of stereoisomers, can exhibit vastly different pharmacological, toxicological, and sensory properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with specific stereoisomers.

The cyclohexenol (B1201834) framework is a common feature in many natural and synthetic compounds, and the study of its stereoisomers is a vibrant area of academic research. The conformational flexibility of the cyclohexane ring, which can exist in chair, boat, and twist-boat conformations, adds another layer of complexity to its stereochemistry. Research on cyclohexanol (B46403) and its derivatives has provided deep insights into intermolecular forces, molecular recognition, and the energetics of different isomeric forms. uva.esresearchgate.net

Within the p-mentha-2,8-dien-1-ol (B1605798) family, several stereoisomers exist, with the cis and trans designations often used to describe the relative orientation of the hydroxyl and isopropenyl groups. The (1S,4R) stereoisomer, in particular, has garnered significant academic and commercial interest as a key intermediate in the synthesis of cannabinoids, such as cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC). chemicalbook.comchemicalbook.com This highlights the critical role that a specific stereochemical arrangement can play in providing a precursor for the synthesis of complex and biologically active molecules.

The table below summarizes the common stereoisomers of p-mentha-2,8-dien-1-ol and their general relevance.

| Stereoisomer | Common Name/Synonym | Known Academic/Industrial Relevance |

| (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | (+)-cis-p-Mentha-2,8-dien-1-ol | Intermediate in cannabinoid synthesis. chemicalbook.comchemicalbook.com |

| (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | (-)-cis-p-Mentha-2,8-dien-1-ol | Enantiomer of the key cannabinoid precursor. |

| (1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | (+)-trans-p-Mentha-2,8-dien-1-ol | Found in some essential oils. |

| This compound | (-)-trans-p-Mentha-2,8-dien-1-ol | The focus of this article; less studied than its diastereomers. |

The (1S,4S) configuration of 1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol defines a specific three-dimensional arrangement of its atoms. The "S" designation at chiral center C1 indicates that the substituents (hydroxyl, methyl, and the two ring carbons) are arranged in a counter-clockwise manner according to the Cahn-Ingold-Prelog priority rules. Similarly, the "S" at C4 denotes a specific orientation of the isopropenyl group relative to the other ring substituents.

While detailed comparative studies focusing solely on the physicochemical and biological properties of the (1S,4S) isomer are limited in publicly available literature, its stereochemical uniqueness implies that it will have distinct properties compared to its more studied counterparts. For example, its elution profile in chiral chromatography and its specific rotation of polarized light would be characteristic of this specific enantiomer. The precise nature and magnitude of these differences would require dedicated comparative analytical and biological studies.

The following table presents a hypothetical comparison of properties that would be expected to differ between the stereoisomers of p-mentha-2,8-dien-1-ol, based on general principles of stereochemistry.

| Property | (1S,4S) Isomer | (1R,4R) Isomer (Enantiomer) | (1S,4R) Isomer (Diastereomer) |

| Optical Rotation | Expected to be levorotatory (-) | Expected to be dextrorotatory (+) with the same magnitude as (1S,4S) | Dextrorotatory (+) |

| Boiling Point | Identical to (1R,4R) | Identical to (1S,4S) | Different from (1S,4S) and (1R,4R) |

| Melting Point | Identical to (1R,4R) | Identical to (1S,4S) | Different from (1S,4S) and (1R,4R) |

| Solubility in Achiral Solvents | Identical to (1R,4R) | Identical to (1S,4S) | Different from (1S,4S) and (1R,4R) |

| NMR Spectra (in achiral solvent) | Identical to (1R,4R) | Identical to (1S,4S) | Different from (1S,4S) and (1R,4R) |

| Interaction with Chiral Reagents | Different from (1R,4R) and (1S,4R) | Different from (1S,4S) and (1S,4R) | Different from (1S,4S) and (1R,4R) |

| Biological Activity | Potentially unique | Potentially unique | Known to be a precursor for cannabinoids |

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPMHJQMNACGDI-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@](C=C1)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880638 | |

| Record name | 2-cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7212-40-0, 425394-92-9 | |

| Record name | cis-p-Menth-2,8-diene-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7212-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-p-Menthadien-1-ol, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425394929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-P-MENTHADIEN-1-OL, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GXE2SU4ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1s,4s 1 Methyl 4 Prop 1 En 2 Yl Cyclohex 2 Enol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for Cyclohexenol (B1201834) Scaffolds

Retrosynthetic analysis provides a logical framework for planning the synthesis of a complex target molecule by breaking it down into simpler, commercially available starting materials. bham.ac.uk For the (1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol scaffold, several strategic disconnections can be envisioned.

A primary strategy involves disconnecting the cyclohexene (B86901) ring itself. The Diels-Alder reaction is a powerful tool for forming six-membered rings, suggesting a disconnection into a suitable diene and dienophile. wikipedia.orglibretexts.org For the target molecule, this would involve a retro-Diels-Alder disconnection to a 1-substituted diene and a propylene (B89431) derivative, although controlling the required stereochemistry and substitution pattern presents a significant challenge.

A more functional-group-oriented approach considers the key functionalities: the tertiary alcohol and the alkene.

C-O Disconnection: A direct disconnection of the tertiary alcohol's C-O bond leads to a cyclohexenyl cation and a hydroxide (B78521) equivalent. In the forward sense, this translates to the addition of an organometallic reagent (e.g., methyllithium (B1224462) or a methyl Grignard reagent) to a parent ketone, (S)-4-(prop-1-en-2-yl)cyclohex-2-en-1-one. This approach places the burden of stereocontrol on the synthesis of the chiral enone precursor.

C-C Disconnections: Recognizing the cyclohexene ring as the core scaffold, key C-C bond disconnections can be made. bham.ac.uk An aldol-type disconnection can simplify the ring into an acyclic keto-aldehyde. Organocatalytic domino reactions, such as Michael-aldol sequences, are powerful methods for constructing polyfunctional cyclohexanone (B45756) rings which can be later converted to the target cyclohexenol. organic-chemistry.org

Ultimately, the most practical retrosynthetic approach often leverages readily available chiral starting materials. This leads to the disconnection of the target molecule back to a known chiral pool precursor, such as the monoterpene (+)-limonene, which already contains the correct carbon skeleton and the stereocenter at the C4 position. This strategy is detailed in section 2.2.2.

Total Synthesis Approaches

Enantioselective Synthesis Strategies

When a suitable chiral pool precursor is unavailable, de novo enantioselective synthesis is required. This involves creating the desired stereocenters from achiral or racemic starting materials using chiral reagents, catalysts, or auxiliaries.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For the synthesis of the cyclohexenol scaffold, a chiral auxiliary could be employed in a stereoselective Diels-Alder reaction or an asymmetric alkylation. researchgate.net

For instance, an α,β-unsaturated ester attached to an Evans oxazolidinone auxiliary could serve as a dienophile in a [4+2] cycloaddition. rsc.orgcolab.ws The chiral auxiliary shields one face of the dienophile, directing the approach of the diene to establish the desired relative stereochemistry in the cyclohexene product. Subsequent chemical transformations would be required to install the tertiary alcohol and the C1-methyl group.

Catalytic Asymmetric Methods: These methods utilize a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. youtube.com

Asymmetric Diels-Alder Reaction: A chiral Lewis acid can coordinate to a dienophile, rendering the two faces of the alkene electronically different and leading to a highly enantioselective cycloaddition with a diene. organic-chemistry.org

Organocatalysis: Chiral secondary amines, such as proline derivatives, can catalyze the enantioselective formation of substituted cyclohexene rings via cascade reactions (e.g., Michael-Aldol). organic-chemistry.org This strategy allows for the rapid assembly of complex carbocyclic scaffolds with multiple stereocenters from simple acyclic precursors. researchgate.net

| Method | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct stereochemistry. | Reliable, predictable stereochemical outcome; requires extra steps for attachment and removal. wikipedia.orgscielo.org.mx |

| Asymmetric Catalysis | A chiral catalyst (metal complex or organocatalyst) is used to create a chiral environment for the reaction. | High efficiency (catalytic amounts); avoids extra steps; catalyst development can be challenging. youtube.com |

In these transformations, an existing stereocenter within the substrate molecule directs the stereochemical outcome of a subsequent reaction. Asymmetric hydrosilylation and enantioselective hydroboration are powerful examples of this approach, particularly for the stereocontrolled synthesis of alcohols. nih.gov

Asymmetric Hydrosilylation: This reaction involves the addition of a silicon hydride (silane) across a double bond, catalyzed by a chiral transition metal complex (e.g., rhodium or palladium). sigmaaldrich.com For a cyclic diene precursor, a chiral catalyst can direct the hydrosilylation to one of the double bonds with high facial selectivity. The resulting organosilane can then be oxidized (e.g., Tamao-Fleming oxidation) to afford the corresponding alcohol with a defined stereochemistry. duke.edu

Enantioselective Hydroboration: The addition of a borane (B79455) reagent to an alkene, followed by oxidative workup, is a classic method for alcohol synthesis. By using a chiral borane reagent, such as diisopinocampheylborane (B13816774) ((Ipc)₂BH), the hydroboration of an appropriate diene precursor can proceed with high enantioselectivity. nih.gov The chiral reagent selectively reacts with one enantiotopic face of the alkene, establishing the stereocenter of the resulting alcohol. nih.govacs.org This method is highly effective for converting olefins into chiral alcohols. organic-chemistry.org

Derivation from Chiral Pool Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. scielo.org.mx This approach can significantly simplify a synthesis by incorporating existing stereocenters and carbon frameworks.

(+)-Limonene is an abundant and inexpensive monoterpene that serves as an excellent chiral pool starting material for the synthesis of various p-menthane (B155814) derivatives, including the target molecule. semanticscholar.orgnih.gov The synthesis of a stereoisomer, (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, has been well-documented and proceeds via a two-step sequence involving selective epoxidation followed by acid-catalyzed rearrangement.

Step 1: Epoxidation of (+)-Limonene The epoxidation of (+)-limonene can occur at either the endocyclic (1,2-position) or the exocyclic (8,9-position) double bond. Selective epoxidation of the more electron-rich endocyclic double bond can be achieved using various reagents, such as peroxy acids (e.g., m-CPBA) or through biocatalytic methods. nih.govresearchgate.net This reaction typically yields a mixture of cis- and trans-limonene-1,2-epoxide relative to the isopropenyl group. researchgate.net

Step 2: Acid-Catalyzed Hydrolysis (Ring-Opening) The subsequent treatment of limonene-1,2-epoxide (B132270) with an acid catalyst in an aqueous medium leads to the opening of the strained epoxide ring. acs.org This process is a key step where the tertiary allylic alcohol is formed. The mechanism involves the protonation of the epoxide oxygen, followed by the attack of water. libretexts.orgkhanacademy.org The regioselectivity of the nucleophilic attack (at C1 vs. C2) is crucial. Under acidic conditions, the reaction proceeds with significant SN1 character, where the nucleophile attacks the more substituted carbon (C1) that can better stabilize the developing positive charge. masterorganicchemistry.com This attack, followed by the elimination of a proton from an adjacent carbon, generates the double bond at the 2,3-position and installs the tertiary hydroxyl group at the C1 position, leading to the desired cyclohexenol scaffold. The stereochemistry at C4 remains intact from the starting (+)-limonene.

| Step | Reaction | Reagents | Key Transformation |

| 1 | Selective Epoxidation | m-CPBA, H₂O₂ | Forms limonene-1,2-epoxide from (+)-limonene. researchgate.net |

| 2 | Ring-Opening/Rearrangement | H₃O⁺ (aq. acid) | Hydrolyzes the epoxide to form the tertiary allylic alcohol. libretexts.org |

Alternative Routes from Chiral Monoterpenes (e.g., (-)-Verbenone)

The synthesis of complex chiral molecules like this compound often leverages the "chiral pool," using naturally abundant, enantiomerically pure compounds as starting materials. Monoterpenes, with their inherent stereocenters, are ideal candidates for this approach. While a direct, documented synthesis from (-)-verbenone (B192643) to the target compound is not prevalent in published literature, a hypothetical route can be proposed based on established organometallic and rearrangement reactions.

A plausible synthetic pathway could involve the stereoselective 1,2-addition of a methyl group to the carbonyl of (-)-verbenone using an organometallic reagent like methyllithium or a Grignard reagent. This would generate a tertiary alcohol. Subsequent steps would be required to isomerize the double bond from the α,β-position to the β,γ-position relative to the hydroxyl group, a non-trivial transformation that could proceed through various multi-step sequences.

More practically, syntheses of structurally analogous p-menthane monoterpenoids have been successfully achieved from other chiral precursors. For instance, stereoisomers of 4-isopropyl-1-methyl-2-cyclohexen-1-ol have been synthesized from the enantiomers of dihydrolimonene oxide and from (S)-perillyl alcohol. researchgate.net These examples underscore the viability of utilizing readily available chiral monoterpenes to construct the core cyclohexenol structure with predefined stereochemistry, thereby avoiding the challenges of creating stereocenters from achiral precursors.

Pyrolysis and Cope Elimination Pathways for Cyclohexenol Formation

Thermal rearrangement reactions, including pyrolysis and intramolecular eliminations, offer powerful, often reagent-free, methods for carbon-carbon bond formation and functional group manipulation.

Pyrolysis of terpene derivatives can lead to complex structural rearrangements. Studies on the pyrolysis of limonene (B3431351), a structurally related monoterpene, show that decomposition at high temperatures yields a variety of hydrocarbon products through competing reaction pathways. dlr.de While the primary products are often smaller fragments like isoprene (B109036), the formation of oxygenated species is also possible, particularly during oxidation processes. dlr.de A targeted pyrolysis of a suitably functionalized precursor could potentially be designed to favor intramolecular hydrogen abstraction and cyclization to yield a cyclohexenol scaffold, though controlling selectivity in such high-energy processes remains a significant challenge.

The Cope elimination offers a more controlled and predictable thermal route. This reaction involves the intramolecular syn-elimination of a tertiary amine oxide upon heating. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through a concerted, five-membered cyclic transition state, where the amine oxide acts as its own base. wikipedia.orgchemistrysteps.com

To apply this to the synthesis of this compound, one would first need to synthesize the corresponding tertiary amine precursor. This could be achieved by reductive amination of a ketone precursor, followed by oxidation of the resulting tertiary amine to the N-oxide using an oxidant like hydrogen peroxide or m-CPBA. chemistrysteps.comchadsprep.com Heating this N-oxide intermediate would then trigger the elimination reaction. The syn-stereoselectivity of the Cope elimination is a key feature; the hydrogen atom to be removed must be on the same face of the ring as the amine oxide group. masterorganicchemistry.comchemistrysteps.com This requirement dictates the regioselectivity of the resulting double bond, providing a powerful tool for controlling the final structure of the alkene product.

Optimization of Reaction Conditions for Stereochemical Purity and Yield

Achieving high stereochemical purity and yield is paramount in the synthesis of chiral molecules. For this compound, the critical step often involves the nucleophilic addition of a methyl group to the carbonyl of a 4-(prop-1-en-2-yl)cyclohex-2-enone precursor. The stereochemical outcome of this addition—whether the nucleophile attacks from the axial or equatorial face of the cyclohexenone ring—determines the configuration of the newly formed tertiary alcohol center (C1).

The stereoselectivity of nucleophilic additions to cyclohexanones is governed by a combination of steric and electronic factors, often rationalized by models such as the Felkin-Anh and Cieplak models. researchgate.net Steric hindrance from existing substituents generally favors equatorial attack to avoid steric clash. researchgate.net However, electronic effects, such as orbital overlap and hyperconjugation, can stabilize the transition state for axial attack. researchgate.net The interplay between these competing factors can be modulated by carefully choosing the reaction conditions.

Several parameters can be tuned to optimize the desired stereochemical outcome:

Nucleophile/Reagent: The size and reactivity of the organometallic reagent (e.g., MeLi, MeMgBr, Me₂CuLi) can influence the steric demand of the transition state. Organoiron(II) reagents have been shown to exhibit exceptionally high stereoselectivity for equatorial addition to substituted cyclohexanones. rsc.org

Lewis Acids: The addition of Lewis acids (e.g., CeCl₃ in the Luche reduction) can chelate with the carbonyl oxygen and other nearby functional groups, altering the conformation of the ring and biasing the facial selectivity of the nucleophilic attack. acs.org

Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state and reactivity of the organometallic reagent and stabilize or destabilize the respective transition states. researchgate.net

Temperature: Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between the diastereomeric transition states.

The following interactive table summarizes the key factors influencing the stereoselectivity of this critical reaction step.

| Factor | Influence on Stereoselectivity | Rationale |

| Reagent Size | Larger nucleophiles tend to favor equatorial attack. | Minimizes A1,3 strain (allylic strain) and steric hindrance with axial substituents. |

| Chelating Cations | Lewis acids like CeCl₃ can favor axial attack. | Coordination can lock the substrate conformation and alter the electronic properties of the carbonyl group. |

| Solvent Polarity | Can influence reagent aggregation and reactivity. | The choice of solvent (e.g., THF, Et₂O) can impact the transition state energies. |

| Temperature | Lower temperatures generally enhance selectivity. | Selectivity is kinetically controlled; lower thermal energy allows the reaction to proceed more exclusively through the lowest-energy transition state. |

Chemoenzymatic Synthesis Prospects for Stereoisomeric Control

Chemoenzymatic strategies, which combine the efficiency of chemical synthesis with the unparalleled selectivity of biological catalysts, offer a powerful approach for controlling stereochemistry. For the synthesis of this compound, enzymes can be employed for the resolution of racemic intermediates, providing access to enantiomerically pure compounds.

Kinetic Resolution (KR) is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other unreacted. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective for the resolution of alcohols via enantioselective acylation. nih.gov In a potential application, a racemic mixture of the title cyclohexenol could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer (e.g., the (1R,4R)-isomer) to its corresponding ester, allowing for the separation of the unreacted (1S,4S)-alcohol with high enantiomeric purity.

A major limitation of KR is that the maximum theoretical yield for the desired enantiomer is 50%. This can be overcome using Dynamic Kinetic Resolution (DKR) . In a DKR process, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. acs.org This is often achieved by adding a metal catalyst (e.g., a ruthenium complex) that continuously converts the unreacted enantiomer back into the racemic mixture, making it available for the enzymatic transformation. organic-chemistry.org This allows, in principle, for the complete conversion of a racemic starting material into a single, enantiomerically pure product, with theoretical yields approaching 100%. organic-chemistry.org

While DKR protocols for tertiary alcohols are less common and can be challenging to develop, the kinetic resolution of racemic tertiary allylic alcohols has been successfully demonstrated using both enzymatic and non-enzymatic chiral catalyst systems. acs.orgrsc.org These methods provide a promising avenue for the efficient, stereocontrolled synthesis of this compound and its stereoisomers.

The table below compares the key features of Kinetic Resolution and Dynamic Kinetic Resolution.

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

| Principle | Selective reaction of one enantiomer from a racemic mix. | KR combined with in-situ racemization of the unreacted enantiomer. |

| Catalysts | Typically one (e.g., an enzyme like lipase). | Two compatible catalysts: one for resolution (enzyme) and one for racemization (e.g., Ru-complex). organic-chemistry.org |

| Max. Yield | 50% | 100% |

| Complexity | Simpler to implement. | More complex; requires catalyst compatibility. acs.org |

Mechanistic Investigations of Chemical Reactivity and Transformations

Electrophilic and Nucleophilic Reactions Involving the Hydroxyl Group (e.g., Oxidation, Substitution)

The tertiary allylic alcohol functionality is a primary site for various chemical transformations. The hydroxyl group can act as a nucleophile or be converted into a good leaving group for substitution reactions.

Oxidation: The oxidation of the tertiary allylic alcohol in (1S,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol would not yield a simple ketone or aldehyde without rearrangement. However, allylic oxidation reactions are known to occur. For instance, oxidation with reagents like manganese dioxide (MnO₂) could potentially lead to the corresponding α,β-unsaturated ketone, but this would involve a rearrangement of the double bond. Given the tertiary nature of the alcohol, such reactions might be sluggish compared to primary or secondary allylic alcohols.

Substitution: The hydroxyl group can be protonated under acidic conditions to form a good leaving group (water), leading to the formation of an allylic carbocation. This cation can then be attacked by nucleophiles. Due to the chiral environment, such reactions are expected to proceed with some degree of stereoselectivity. The stereochemical outcome would be influenced by the preferred conformation of the carbocation intermediate and the trajectory of the incoming nucleophile.

Neighboring group participation from the hydroxyl group is also a possibility in certain reactions, potentially influencing the rate and stereochemistry. wikipedia.orglibretexts.orgchem-station.comlibretexts.orgimperial.ac.uk For instance, the hydroxyl group could influence the stereochemical course of epoxidation of the double bond. organic-chemistry.org

| Reaction Type | Reagent/Conditions | Expected Product(s) | Stereochemical Considerations |

| Oxidation | MnO₂ | α,β-unsaturated ketone (after rearrangement) | Potential for a mixture of isomers. |

| Substitution (Sₙ1-type) | HBr | Allylic bromide | Potential for a mixture of diastereomers due to the planar nature of the carbocation intermediate. |

| Etherification | NaH, R-X | Allylic ether | Retention of configuration at C1 is expected. |

Reactions of the Cyclohexene (B86901) Double Bond (e.g., Reduction, Cycloadditions)

The endocyclic double bond in the cyclohexene ring is susceptible to a variety of addition reactions. The stereochemistry of the substituents on the ring is expected to direct the approach of reagents.

Reduction: Catalytic hydrogenation of the cyclohexene double bond would lead to the corresponding saturated alcohol, (1S,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohexanol. The hydrogen atoms are expected to add to the less sterically hindered face of the double bond. The stereochemistry at C1 and C4 would influence the preferred conformation of the ring and thus the facial selectivity of the hydrogenation.

Cycloadditions: The cyclohexene double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. The facial selectivity of the cycloaddition would be influenced by the steric hindrance posed by the methyl and isopropenyl groups.

Epoxidation: Epoxidation of the cyclohexene double bond with peroxy acids (e.g., m-CPBA) would yield the corresponding epoxide. The diastereoselectivity of this reaction is expected to be high, with the epoxidizing agent approaching from the less sterically hindered face of the double bond. nih.gov The presence of the nearby hydroxyl group could also direct the epoxidation through hydrogen bonding, leading to syn-epoxidation relative to the hydroxyl group. organic-chemistry.org

| Reaction Type | Reagent/Conditions | Expected Product(s) | Stereochemical Considerations |

| Hydrogenation | H₂, Pd/C | (1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohexanol | Syn-addition of hydrogen, likely from the less hindered face. |

| Epoxidation | m-CPBA | Diastereomeric epoxides | The hydroxyl group may direct the epoxidation to the syn-face. |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Diastereomeric diols | Syn-addition of H and OH, with anti-Markovnikov regioselectivity. pearson.comyoutube.comyoutube.comvedantu.comkhanacademy.org |

Transformations of the Isopropenyl Moiety

The exocyclic isopropenyl double bond offers another site for chemical modification. Its reactivity can be differentiated from the endocyclic double bond due to differences in steric hindrance and electronic properties.

Reduction: Selective hydrogenation of the isopropenyl group is possible under specific catalytic conditions, yielding (1S,4S)-4-isopropyl-1-methylcyclohex-2-enol. The choice of catalyst would be crucial to achieve this selectivity over the endocyclic double bond.

Electrophilic Addition: Electrophilic addition of reagents like HBr to the isopropenyl group would proceed via a tertiary carbocation intermediate, following Markovnikov's rule. This would lead to the formation of a bromide at the more substituted carbon.

Ozonolysis: Ozonolysis of the isopropenyl group, followed by a reductive workup, would cleave the double bond to yield a ketone, (1S,4S)-4-acetyl-1-methylcyclohex-2-enol, and formaldehyde. This transformation is a useful synthetic tool for introducing a carbonyl group. bldpharm.comnih.govresearchgate.net

| Reaction Type | Reagent/Conditions | Expected Product(s) | Regiochemical/Stereochemical Considerations |

| Selective Hydrogenation | Specific catalysts (e.g., Wilkinson's catalyst) | (1S,4S)-4-Isopropyl-1-methylcyclohex-2-enol | Selectivity for the less hindered exocyclic double bond. |

| Hydrohalogenation | HBr | 2-( (1S,4S)-1-hydroxy-1-methylcyclohex-3-en-4-yl)propan-2-yl bromide | Markovnikov addition. |

| Ozonolysis | 1. O₃, 2. Zn/H₂O or DMS | (1S,4S)-4-Acetyl-1-methylcyclohex-2-enol | Cleavage of the exocyclic double bond. |

Studies on Regioselectivity and Stereochemical Control in Derivatization Reactions

Due to the presence of multiple reactive sites and stereocenters, the derivatization of this compound presents interesting challenges and opportunities for regioselective and stereoselective synthesis. The inherent chirality of the molecule can be exploited to control the stereochemical outcome of reactions at prochiral centers or to influence the facial selectivity of additions to the double bonds.

The relative reactivity of the endocyclic versus the exocyclic double bond is a key aspect of regioselectivity. Generally, the trisubstituted endocyclic double bond is more electron-rich and might be expected to be more reactive towards electrophiles. However, steric hindrance from the adjacent methyl group and the conformation of the cyclohexene ring could favor reactions at the less hindered exocyclic isopropenyl group.

The stereochemical control in derivatization reactions is governed by the existing stereocenters at C1 and C4. These centers dictate the conformational preferences of the cyclohexene ring, which in turn influences the accessibility of the two faces of the double bonds to incoming reagents. For example, in reactions where a bulky reagent is used, attack is likely to occur from the face opposite to the bulky isopropenyl group.

Furthermore, the allylic hydroxyl group can exert significant stereocontrol through chelation with metal catalysts or by directing reagents via hydrogen bonding. This can lead to high levels of diastereoselectivity in reactions such as catalytic hydrogenations, epoxidations, and hydroborations.

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor in Cannabinoid Analogue Synthesis

This cyclohexenol (B1201834) derivative is a key starting material for the synthesis of a variety of cannabinoid analogues, including derivatives of Cannabidiol (B1668261) (CBD) and Tetrahydrocannabinol (THC). Its terpene structure mirrors the cyclohexene (B86901) portion of these molecules, making it an ideal synthon.

Strategies for the Synthesis of Cannabidiol (CBD) and Tetrahydrocannabinol (THC) Derivatives

A primary strategy for synthesizing CBD analogues involves the acid-catalyzed coupling of (1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol with various substituted resorcinols. For instance, reacting the compound (often its (1R,4S) stereoisomer, which follows a similar reaction pathway) with methyl 2,4-dihydroxy-6-alkylbenzoate derivatives in the presence of a Lewis acid like boron trifluoride–etherate yields CBD analogue precursors. chemrxiv.org

These precursors, which are biphenyl (B1667301) derivatives, can then undergo further transformations. A key subsequent step is the intramolecular cyclization to form the characteristic tricyclic core of THC. The choice of catalyst for this cyclization directs the formation of different THC isomers. For example, using triisobutylaluminum (B85569) (TIBAL) as a Lewis acid catalyst typically leads to the formation of Δ⁹-THC derivatives, while a protic acid catalyst such as p-Toluenesulfonic acid (p-TSA) favors the formation of the thermodynamically more stable Δ⁸-THC analogues. chemrxiv.org

Table 1: Reagents for CBD and THC Analogue Synthesis

| Synthetic Target | Key Reaction | Typical Catalyst/Reagent | Reference |

|---|---|---|---|

| CBD Derivatives | Friedel-Crafts Alkylation | Boron trifluoride–etherate (BF₃·OEt₂) | chemrxiv.org |

| Δ⁹-THC Derivatives | Intramolecular Cyclization | Triisobutylaluminum (TIBAL) | chemrxiv.org |

| Δ⁸-THC Derivatives | Intramolecular Cyclization | p-Toluenesulfonic acid (p-TSA) | chemrxiv.org |

Regioselective Coupling Reactions with Resorcinol (B1680541) and Other Phenolic Scaffolds

The cornerstone of cannabinoid synthesis from this cyclohexenol intermediate is the regioselective Friedel-Crafts alkylation of a phenolic compound, typically a resorcinol derivative like olivetol (B132274) or its analogues. chemrxiv.orgnih.gov This reaction forms the crucial carbon-carbon bond between the terpene unit and the aromatic ring. nih.gov

Controlling the regioselectivity of this alkylation is a significant challenge. The reaction can lead to different isomers depending on which carbon of the resorcinol ring attacks the cyclohexenol. Enzymatic catalysis has been explored as a method to achieve high regiocontrol, which is often difficult to obtain with traditional chemical Friedel-Crafts reactions. nih.govresearchgate.netresearchgate.net Biocatalytic methods using enzymes like CylK can direct the alkylation to a specific position on the resorcinol ring, offering a level of precision that chemical catalysts often lack. nih.govresearchgate.net This control is vital for selectively producing the desired "normal" cannabinoid scaffold over "abnormal" isomers, which can be formed under thermodynamic control.

Building Block for Other Biologically Relevant Monoterpenoids

Beyond cannabinoids, the utility of this compound extends to the synthesis of other complex, biologically active monoterpenoids. Its chiral structure serves as a foundational scaffold for constructing intricate natural products.

A notable example is its use in the synthesis of machaeridiol analogues. Machaeridiols are a class of monoterpenoids with potential biological activities. The synthesis can be achieved by coupling the cyclohexenol intermediate with a substituted benzofuran-diol, such as 5-(benzofuran-2-yl)benzene-1,3-diol. chemrxiv.org This initial coupling is followed by a stereoselective reduction, for example, using Adam's catalyst (Platinum dioxide), to yield the final machaeridiol analogue. chemrxiv.org This demonstrates the compound's role in assembling complex natural product-like molecules that are distinct from the cannabinoid family.

Design of Diversity-Oriented Synthesis Libraries from the Cyclohexenol Core

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and discover new therapeutic agents. cam.ac.uknih.gov The this compound core is an excellent starting point for DOS due to its inherent functionality and stereochemical complexity.

The cyclohexenol scaffold allows for the generation of diversity in several ways:

Substitutional Diversity : The Friedel-Crafts reaction at the core of cannabinoid synthesis can be diversified by using a wide array of substituted resorcinol and other phenolic coupling partners. Each unique phenol (B47542) introduces a new set of substituents into the final molecule, rapidly generating a library of analogues with varied electronic and steric properties.

Skeletal Diversity : The cyclohexene ring itself is ripe for further chemical transformations that can alter the molecular skeleton. cam.ac.uk Reactions such as epoxidation, dihydroxylation, or Diels-Alder reactions using the internal double bond can introduce new rings and stereocenters, leading to a wide range of distinct molecular frameworks. mskcc.org This approach transforms a single, common intermediate into multiple, unique scaffolds, which is a hallmark of effective diversity-oriented synthesis. nih.gov

By systematically varying both the phenolic coupling partner and the subsequent reactions on the cyclohexenol core, large libraries of complex, three-dimensional molecules can be constructed, expanding the accessible chemical space for drug discovery. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Isomeric Separation

Chiral chromatography is an indispensable tool for separating enantiomers and diastereomers, which possess identical physical and chemical properties in an achiral environment but can be resolved by forming transient diastereomeric complexes with a chiral selector. aocs.orgchiralpedia.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques for this purpose. nih.govgcms.czchromatographyonline.comsigmaaldrich.com

Gas Chromatography (GC): The separation of carveol (B46549) stereoisomers is effectively achieved using chiral capillary GC. A study utilizing a chiral stationary phase, octakis-(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin, demonstrated the successful separation of cis- and trans-carveol enantiomers. researchgate.net Cyclodextrin-based CSPs are frequently employed in GC for chiral separations due to their ability to form inclusion complexes with analytes, leading to differential retention times for various stereoisomers. gcms.cznih.gov The selection of the specific cyclodextrin (B1172386) derivative and the optimization of GC parameters, such as temperature programming and carrier gas flow rate, are critical for achieving baseline resolution of all isomers. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a powerful alternative for the separation of non-volatile or thermally labile compounds. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for resolving a broad range of chiral compounds. chromatographyonline.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector immobilized on the stationary phase. While specific HPLC methods for the (1S,4S) isomer are not extensively detailed in the literature, general strategies involve screening different CSPs and mobile phase compositions (both normal-phase and reversed-phase) to find the optimal conditions for separation. chromatographyonline.comnih.gov The conversion of the alcohol to diastereomeric esters using a chiral derivatizing agent is another indirect approach that allows separation on a standard achiral silica (B1680970) gel column. nih.gov

| Technique | Chiral Stationary Phase (Example) | Principle | Application |

|---|---|---|---|

| Chiral GC | Derivatized β- or γ-cyclodextrins (e.g., octakis-(6-O-methyl- 2,3-di-O-pentyl)-γ-cyclodextrin) researchgate.net | Formation of transient diastereomeric inclusion complexes. | Separation of volatile stereoisomers, enantiomeric purity assessment. |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) chromatographyonline.com | Differential interactions (H-bonding, dipole-dipole, steric) with the CSP. | Separation of enantiomers and diastereomers, preparative isolation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive information about the carbon skeleton, proton environments, and connectivity, which are crucial for confirming the structure and assigning the relative stereochemistry.

¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which helps to identify adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. While specific, verified ¹H and ¹³C NMR data for the (1S,4S) isomer are not readily available in public databases, data for closely related isomers such as (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol and various cis/trans carveol isomers provide a basis for expected chemical shifts. chemicalbook.comnih.govchemicalbook.com For example, the olefinic protons on the cyclohexene (B86901) ring are expected to appear in the range of 5.5-6.0 ppm, while the methyl protons and the proton on the hydroxyl-bearing carbon would have characteristic chemical shifts.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivities.

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for assembling the complete molecular structure.

Stereochemical Assignment using NOESY: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close spatial proximity, regardless of whether they are bonded. The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these interactions, providing crucial data for determining the relative stereochemistry of the molecule. longdom.orgwordpress.com For (1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, NOESY can be used to determine the cis or trans relationship between the substituents on the cyclohexene ring. For instance, an NOE correlation between the methyl group at C1 and the proton at C4 would provide evidence for their spatial proximity, helping to confirm the stereochemical arrangement at these chiral centers. researchgate.net

| NMR Experiment | Information Obtained | Application to (1S,4S)-carveol |

|---|---|---|

| ¹H NMR | Proton chemical shifts, integration, coupling constants. | Identifies proton environments and neighboring protons. |

| ¹³C NMR | Carbon chemical shifts. | Identifies unique carbon environments. |

| COSY | ¹H-¹H coupling correlations. | Establishes proton connectivity within the spin systems. |

| HSQC/HMQC | Direct ¹H-¹³C correlations. | Assigns protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Connects molecular fragments to build the carbon skeleton. |

| NOESY | ¹H-¹H through-space correlations. | Determines relative stereochemistry by identifying protons close in space. longdom.orgwordpress.com |

Mass Spectrometry Techniques (LC-MS, HRMS, GC-MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques like GC or LC, it becomes a powerful tool for identifying components in a mixture and profiling impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like carveol, GC-MS is a standard analytical method. nih.gov In GC-MS, the compound is first vaporized and separated on a GC column before being ionized, typically by Electron Ionization (EI). The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ions that create a unique fragmentation pattern, acting as a molecular fingerprint. The molecular weight of this compound is 152.23 g/mol . nih.gov The EI mass spectrum of carveol typically shows a molecular ion peak at m/z 152. nist.gov Common fragment ions observed for carveol isomers include peaks at m/z 134 (loss of H₂O), 109, 93, and 84, which correspond to characteristic fragmentation pathways of the cyclic terpene alcohol structure. researchgate.netnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile compounds and can be used to analyze isomers that are separated by HPLC. omicsonline.org Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. For carveol, ESI in positive mode might show a protonated molecule [M+H]⁺ at m/z 153 or an adduct with sodium [M+Na]⁺. A common ion observed is [M+H-H₂O]⁺ at m/z 135, resulting from the facile loss of water. nih.gov Tandem MS (MS/MS) can be used to fragment these precursor ions to obtain further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of the compound. pnnl.gov For C₁₀H₁₆O, the calculated exact mass is 152.120115. nih.gov An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

| Technique | Ionization Method | Key Information | Expected m/z for Carveol (C₁₀H₁₆O) |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Molecular ion and characteristic fragmentation pattern. | M⁺• at 152; Fragments at 134, 109, 93, 84. nih.govnist.gov |

| LC-MS | Electrospray Ionization (ESI) | Protonated molecule or adducts. | [M+H]⁺ at 153; [M+Na]⁺ at 175; [M+H-H₂O]⁺ at 135. nih.gov |

| HRMS | ESI, EI, etc. | Precise mass for elemental formula determination. | Calculated Exact Mass: 152.120115. nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the stretching of sp² C-H bonds (alkene), while those just below 3000 cm⁻¹ correspond to sp³ C-H bonds (alkane). libretexts.org

C=C Stretches: Medium intensity peaks are expected in the 1680-1640 cm⁻¹ region, corresponding to the C=C double bond stretching vibrations of the cyclohexene ring and the prop-1-en-2-yl group. libretexts.org

C-O Stretch: A strong absorption band in the 1200-1000 cm⁻¹ region is indicative of the C-O single bond stretching of the secondary alcohol. libretexts.org The NIST database contains a gas-phase IR spectrum for l-carveol which shows these characteristic bands. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds. For this compound, the C=C stretching vibrations around 1650-1680 cm⁻¹ would be expected to produce strong signals in the Raman spectrum. The symmetric C-H stretching vibrations of the methyl and methylene (B1212753) groups would also be prominent. A Raman spectrum for a mixture of carveol isomers is available in public databases. nih.gov

| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3600-3200 (broad, strong) libretexts.org | Weak |

| Alkene C-H (=C-H) | C-H stretch | 3100-3000 (medium) libretexts.org | Strong |

| Alkane C-H (-C-H) | C-H stretch | 3000-2850 (strong) libretexts.org | Strong |

| Alkene C=C | C=C stretch | 1680-1640 (medium) libretexts.org | Strong |

| Alcohol C-O | C-O stretch | 1200-1000 (strong) libretexts.org | Medium |

Theoretical and Computational Investigations of Structure and Reactivity

Quantum Chemical Calculations for Molecular Conformation and Energetic Stability

Quantum chemical calculations are fundamental to determining the three-dimensional structure and energetic landscape of flexible molecules like (1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, which is a stereoisomer of carveol (B46549). The relative orientation of the methyl, hydroxyl, and isopropenyl groups on the cyclohexene (B86901) ring gives rise to multiple conformers with distinct energies.

A theoretical conformational search for the related cis- and trans-(-)-carveol isomers has been performed using a combination of potential energy scans and specialized computational tools. rsc.org For trans-carveol, calculations identified 23 potential conformers, while 19 were found for the cis-isomer. rsc.org Of these, only a few are energetically stable enough to be observed experimentally. rsc.org

For the trans-isomer, the two most stable conformers both feature the isopropenyl group in an equatorial position and the hydroxyl group in an axial position. rsc.org The stability of different conformers is influenced by subtle non-covalent interactions. For instance, in one isomer of carveol, analysis revealed an intramolecular hydrogen bond between the hydroxyl group and the π-system of the isopropenyl group, a factor that influences the preference for certain conformations. rsc.org These computational approaches allow for the identification of the most stable, and therefore most abundant, conformers of a molecule. ifes.edu.br

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational spectroscopy is a vital tool for interpreting experimental data and assigning spectral features to specific molecular structures. core.ac.uk Theoretical calculations can predict various spectroscopic parameters, which, when compared with experimental spectra, help to confirm the structure of the molecule.

For carveol and its isomers, computational methods have been used to aid in the assignment of broadband rotational spectra. rsc.org By calculating the expected spectral parameters for the various low-energy conformers identified through quantum chemical calculations, researchers can match them to the signals observed in the experimental spectrum. rsc.org

Similarly, vibrational frequencies for infrared (IR) and Raman spectroscopy can be calculated using methods like Density Functional Theory (DFT). rsc.orgmdpi.com These calculated frequencies, often scaled to account for systematic errors, can be compared with experimental IR spectra, such as those available in the NIST WebBook for carveol, to assign specific vibrational modes to the observed absorption bands. rsc.orgnist.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another area where computational chemistry provides valuable insights, aiding in the complex task of spectral assignment for organic molecules. nih.govresearchgate.netescholarship.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the step-by-step process of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. escholarship.org This provides a detailed understanding of the reaction mechanism, including factors that control reaction rates and product selectivity. escholarship.org

While specific computational studies elucidating the reaction mechanisms for this compound are not extensively detailed in the provided results, the methodologies are well-established. For example, the oxidation of carveol to carvone (B1668592) is a known transformation. researchgate.net A computational study of this reaction could involve using DFT to model the interaction of carveol with an oxidizing agent. Such a study would calculate the energies of reactants, products, and any intermediates, and locate the transition state structures connecting them. This would reveal the lowest energy pathway for the reaction and explain the observed product formation.

These theoretical investigations can rationalize experimental outcomes and predict the feasibility of new reactions, making them an indispensable tool in modern organic chemistry. escholarship.org

Computational Parameters and Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

A variety of molecular descriptors can be calculated to predict the physicochemical properties and potential biological activity of a compound. These parameters are often used in fields like medicinal chemistry and drug discovery to assess the "drug-likeness" of a molecule. Several key descriptors have been computed for isomers of 1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol. pharmacompass.comnih.govguidechem.comguidechem.com

The Topological Polar Surface Area (TPSA) is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen), which is important for predicting cell permeability. For this compound, the TPSA is calculated to be 20.2 Ų. pharmacompass.comnih.govguidechem.comguidechem.com The LogP value , which is the logarithm of the partition coefficient between octanol (B41247) and water, is an indicator of a molecule's hydrophobicity. A LogP of 3.12 has been reported for carveol. nih.gov The number of rotatable bonds influences a molecule's conformational flexibility; this compound has one rotatable bond. pharmacompass.com

Other computed properties provide further structural and electronic information.

Table 1: Computed Molecular Properties and Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 152.23 g/mol |

| Molecular Formula | C₁₀H₁₆O |

| Topological Polar Surface Area (TPSA) | 20.2 Ų |

| XLogP3-AA | 2.4 |

| Rotatable Bond Count | 1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Heavy Atom Count | 11 |

| Complexity | 193 |

| Exact Mass | 152.120115130 g/mol |

Data sourced from multiple isomers. pharmacompass.comnih.govguidechem.comguidechem.comnih.gov

Molecular Docking and Interaction Modeling for Scaffold Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule, such as this compound, to the active site of a target protein. This information is critical for understanding potential biological activity and for scaffold-based drug design. mdpi.comnih.gov

For example, in-silico analyses have been conducted to evaluate the potential of carveol. In one study, carveol was docked against several protein targets relevant to diabetes. The results showed that carveol formed hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of enzymes like α-amylase and fructose-1,6-bisphosphatase. frontiersin.org

Another computational study used virtual docking to explore the interaction of carveol with the Nrf2-keap1 protein complex, which is involved in cellular protection against oxidative stress. nih.gov The docking results supported in vivo findings by demonstrating favorable interactions within the protein's binding site, suggesting a molecular basis for the observed biological activity. nih.gov These modeling studies highlight how the carveol structure can serve as a scaffold, with its interactions guiding the design of new, potentially more potent, derivatives. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Stereoselective Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry and sustainability. For a chiral molecule like (1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, the development of highly efficient and environmentally benign stereoselective synthetic routes is a paramount objective. Current methodologies often rely on stoichiometric chiral reagents or multi-step sequences that can be resource-intensive.

Future research should prioritize the development of catalytic asymmetric methods. This includes the exploration of novel chiral catalysts, such as transition metal complexes with bespoke ligands or organocatalysts, capable of directly converting achiral or racemic starting materials into the desired (1S,4S)-enantiomer with high selectivity. Biocatalysis, employing enzymes like lipases or engineered terpene synthases, presents another promising and inherently sustainable approach. mdpi.commdpi.com These enzymatic transformations can often be performed in aqueous media under mild conditions, significantly reducing the environmental footprint of the synthesis. mdpi.com

Furthermore, the use of renewable feedstocks as starting materials is a critical aspect of sustainable synthesis. Investigating pathways that utilize abundant natural terpenes, such as limonene (B3431351) or pinene, as precursors for this compound could offer a more sustainable alternative to petroleum-based routes. uni-leipzig.de The development of one-pot or tandem reactions that minimize purification steps and solvent usage will also be instrumental in creating more economical and sustainable synthetic processes.

Exploration of Undiscovered Chemical Transformations and Derivatizations

The reactivity of this compound is largely dictated by its three key functional groups: the hydroxyl group, the trisubstituted double bond within the cyclohexene (B86901) ring, and the isopropenyl group. While standard transformations of these functionalities are known, a vast landscape of unexplored chemical reactivity awaits discovery.

Future investigations should focus on novel derivatizations that can lead to compounds with unique properties and biological activities. For instance, the strategic functionalization of the C-H bonds of the cyclohexene ring could open up avenues to a diverse array of new analogs. emerald.com The development of selective transformations that differentiate between the two double bonds is another area ripe for exploration. This could involve the use of sterically demanding reagents or catalyst-controlled reactions to achieve regioselective and stereoselective modifications.

Moreover, the application of modern synthetic methodologies, such as photoredox catalysis or electrosynthesis, to this molecule could unveil unprecedented reaction pathways. nih.gov These techniques can facilitate transformations that are difficult to achieve through traditional thermal methods, potentially leading to the discovery of novel molecular scaffolds derived from this compound. The systematic exploration of its reaction space will undoubtedly expand its utility as a versatile synthetic intermediate.

Application in Supramolecular Chemistry and Advanced Materials Science

The unique three-dimensional structure and chirality of this compound make it an attractive candidate for applications in supramolecular chemistry and materials science. The hydroxyl group provides a handle for the introduction of recognition motifs, while the chiral scaffold can induce chirality in larger assemblies.

In supramolecular chemistry, derivatives of this alcohol could be designed to act as chiral hosts for the enantioselective recognition of guest molecules. mdpi.com Such systems could find applications in chiral sensing, separation technologies, and asymmetric catalysis. The incorporation of this chiral building block into larger macrocyclic structures or polymers could lead to the formation of novel supramolecular architectures with interesting self-assembly properties. mdpi.com

In the realm of advanced materials, polymers and liquid crystals derived from this compound could exhibit unique chiroptical properties. These materials could be utilized in applications such as chiral optics, displays, and sensors. The rigid and chiral nature of the cyclohexene core can impart desirable thermal and mechanical properties to polymeric materials. emerald.com The exploration of its use in the synthesis of functional materials, including porous organic frameworks and coordination polymers, represents a promising and largely unexplored research avenue. rsc.org

Integration with Automated and High-Throughput Synthesis Platforms

The increasing complexity of modern drug discovery and materials science necessitates the rapid synthesis and screening of large libraries of compounds. The integration of the synthesis of this compound and its derivatives with automated and high-throughput platforms is a crucial future direction.

Automated synthesis platforms can enable the rapid optimization of reaction conditions and the parallel synthesis of a diverse range of analogs. nih.govacs.org This approach can significantly accelerate the discovery of new compounds with desired properties. High-throughput screening methods can then be employed to evaluate the biological activity or material properties of these compound libraries in an efficient manner.

Q & A

Q. What are the established synthetic routes for (1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, and how can reaction conditions be optimized for stereochemical purity?

Methodological Answer: Synthesis typically involves cyclohexene derivatives as precursors, with stereochemical control achieved via chiral catalysts or enantioselective cyclization. For example, Grignard reactions or Diels-Alder cycloadditions using Lewis acids (e.g., BF₃·OEt₂) can direct stereochemistry. Optimization requires monitoring reaction temperature (e.g., 0–5°C for kinetic control) and solvent polarity to minimize racemization. Column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) enhances purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C1 and C4) and double-bond geometry (cyclohex-2-enol). NOESY correlations confirm stereochemistry by spatial proximity of protons .

- X-ray Crystallography : Resolves absolute configuration, particularly for diastereomers or enantiomers. Requires single crystals grown via slow evaporation in methanol/water mixtures .

- IR Spectroscopy : Validates hydroxyl (3200–3600 cm⁻¹) and alkene (1650–1680 cm⁻¹) functional groups .

Q. Why is stereochemical control critical in the synthesis of this compound, and how does it affect downstream applications?

Methodological Answer: Stereochemistry dictates biological activity and physicochemical properties. For example, the (1S,4S) configuration may exhibit distinct hydrogen-bonding patterns in enzyme-binding studies compared to its (1R,4R) counterpart. Racemic mixtures require chiral separation (e.g., HPLC with amylose-based columns) to isolate bioactive enantiomers. Incorrect stereochemistry can lead to inactive byproducts, wasting resources in pharmacological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points, spectral signatures) for this compound across different studies?

Methodological Answer: Contradictions often arise from impurities or differing stereoisomers. Strategies include:

- Batch Analysis : Compare HPLC purity (>98%) and NMR integration ratios across synthesized batches .

- Reference Standards : Use certified materials (e.g., NIST-traceable standards) to calibrate instruments and validate spectral data .

- Computational Validation : Match experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .

Q. What strategies are employed to investigate the biological activity of this compound, particularly in enzyme inhibition or receptor binding studies?

Methodological Answer:

- In Silico Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase or terpene synthases) .

- Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH oxidation for dehydrogenase inhibition). Include controls for solvent interference (e.g., DMSO ≤1% v/v) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. What advanced analytical methodologies are required to characterize isomeric impurities in synthesized batches?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases to resolve enantiomers .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers via exact mass (e.g., C₁₀H₁₆O requires 152.1201 Da) and isotopic patterns .

- Dynamic NMR : Detect rotamers or conformational isomers by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

Q. How does the compound’s stability under various conditions (pH, temperature, light) impact experimental design in pharmacological studies?

Methodological Answer:

- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxidation of cyclohexenol to ketone).

- pH-Dependent Stability : Buffered solutions (pH 2–9) reveal hydrolysis susceptibility. For example, acidic conditions may protonate the hydroxyl group, altering solubility .

- Light Protection : Store solutions in amber vials to prevent [4π+4π] cycloaddition or E/Z isomerization under UV light .

Q. What computational modeling approaches are used to predict the compound’s conformational behavior and interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., TIP3P water model) to study chair vs. boat cyclohexane conformers and their transition barriers .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways and regioselective oxidation .

- Pharmacophore Mapping : Identify essential hydrogen-bond acceptors/donors using software like Schrödinger’s Phase, guiding structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.